molecular formula C19H20N4O2S B10978043 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B10978043
M. Wt: 368.5 g/mol
InChI Key: WAQBDOWEWPBJNB-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and thiazole moieties

Preparation Methods

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and thiazole moieties allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar compounds to 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide include other indole-thiazole derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N4O2S/c1-12(24)20-14-6-4-7-16-13(14)9-10-23(16)11-18(25)22-19-21-15-5-2-3-8-17(15)26-19/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

WAQBDOWEWPBJNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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